

Application Note: Solid-Phase Extraction of Trovafloxacin from Human Serum

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Compound of Interest		
Compound Name:	Trovafloxacin (Standard)	
Cat. No.:	B15558187	Get Quote

Abstract

This application note details a robust and reliable method for the extraction and quantification of trovafloxacin from human serum using solid-phase extraction (SPE) coupled with high-performance liquid chromatography (HPLC). The protocols provided are intended for researchers, scientists, and drug development professionals requiring accurate measurement of trovafloxacin concentrations in biological matrices. The described methods demonstrate high recovery and precision, suitable for pharmacokinetic studies and clinical monitoring.

Introduction

Trovafloxacin is a broad-spectrum fluoroquinolone antibiotic. Accurate determination of its concentration in serum is crucial for pharmacokinetic analysis and therapeutic drug monitoring. Solid-phase extraction is a widely used technique for sample clean-up and concentration of analytes from complex biological matrices like serum. It offers significant advantages over traditional liquid-liquid extraction, including higher recovery, reduced solvent consumption, and ease of automation. This document provides two detailed protocols for the solid-phase extraction of trovafloxacin from serum, followed by HPLC analysis for quantification.

Data Presentation

The following table summarizes the quantitative data from the cited experimental protocols for the solid-phase extraction of trovafloxacin from serum.



Parameter	Method 1: Offline SPE- HPLC-UV	Method 2: Online SPE- HPLC-UV
SPE Sorbent	C18	NH2
Sample Pre-treatment	Direct loading	Protein precipitation with acetonitrile
Extraction Recovery	> 70%[1]	98.5%
Linear Range	0.1 - 20.0 μg/mL[1]	0.25 - 20.0 μg/mL[2]
Lower Limit of Quantification (LLOQ)	0.1 μg/mL[1]	Not explicitly stated, but detection limit is 0.1 μg/mL from 25 μL serum.
Intra-day Coefficient of Variation (CV%)	< 5%[1]	Not explicitly stated
Inter-day Coefficient of Variation (CV%)	< 5%[1]	Not explicitly stated
Internal Standard	Methyl derivative of trovafloxacin[1]	Not explicitly stated
Analytical Column	C18[1]	C18
Detection Method	UV Absorbance at 275 nm[1]	UV Absorbance at 275 nm

Experimental Protocols

Method 1: Offline Solid-Phase Extraction with C18 Sorbent

This protocol is based on the method described by Teng, R. et al. in the Journal of Chromatography B: Biomedical Applications[1].

- 1. Materials and Reagents
- Trovafloxacin standard
- Internal Standard (methyl derivative of trovafloxacin)



- Human serum (blank)
- C18 SPE cartridges
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Phosphoric acid (H3PO4)
- Tetrabutylammonium hydroxide
- Dibutyl amine phosphate reagent
- Water (deionized or HPLC grade)
- Vortex mixer
- Centrifuge
- SPE manifold
- HPLC system with UV detector
- 2. Sample Preparation
- Allow serum samples to thaw to room temperature.
- Spike blank serum with trovafloxacin standard and internal standard to prepare calibration standards and quality control samples.
- Vortex the samples for 15 seconds.
- 3. Solid-Phase Extraction Procedure
- Conditioning: Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
- Loading: Load 1 mL of the serum sample onto the conditioned SPE cartridge.



- Washing: Wash the cartridge with 3 mL of deionized water to remove interfering substances.
- Drying: Dry the cartridge under vacuum for 5 minutes.
- Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 μL of the mobile phase.
- 4. HPLC Analysis
- Analytical Column: C18 column.
- Mobile Phase: A mixture of 0.04 M H3PO4, acetonitrile, tetrabutylammonium hydroxide, and 0.005 M dibutyl amine phosphate reagent (83:16.85:0.05:0.1, v/v), adjusted to pH 3[1].
- Flow Rate: 1.0 mL/min.
- Injection Volume: 50 μL.
- Detection: UV absorbance at 275 nm[1].
- Quantification: Create a calibration curve by plotting the peak area ratio of trovafloxacin to the internal standard against the concentration of the calibration standards. Determine the concentration of trovafloxacin in the unknown samples from the calibration curve.

Method 2: Online Solid-Phase Extraction with NH2 Sorbent

This protocol is based on the method described by Bompadre, S. et al. for a rapid and sensitive liquid chromatographic assay with on-line solid-phase extraction[2].

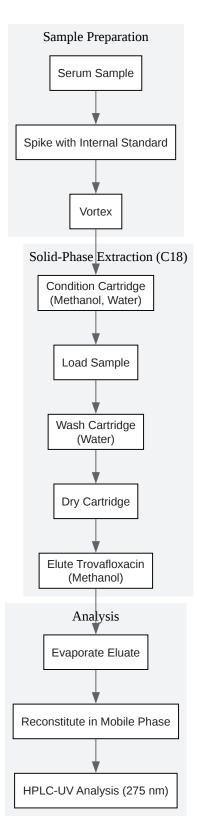
- 1. Materials and Reagents
- Trovafloxacin standard
- Human serum (blank)



- Acetonitrile (HPLC grade)
- HPLC system with an online SPE setup, including a column-switching valve
- NH2 extraction column
- C18 analytical column
- UV detector
- 2. Sample Preparation
- Allow serum samples to thaw to room temperature.
- To 25 μL of serum, add an equal volume of acetonitrile for protein precipitation.
- Vortex the mixture for 30 seconds.
- Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
- 3. Online Solid-Phase Extraction and HPLC Analysis
- Injection: Inject the supernatant from the prepared sample onto the NH2 extraction column.
- Sample Clean-up: The NH2 column retains trovafloxacin while unretained components are washed to waste.
- Column Switching: After the clean-up step, actuate the column-switching valve to place the NH2 extraction column in-line with the C18 analytical column.
- Elution and Separation: Elute the trapped trovafloxacin from the NH2 column onto the C18 analytical column using the analytical mobile phase. Separation is achieved on the C18 column.
- Detection: Monitor the eluent from the analytical column by UV absorbance at 275 nm.
- Quantification: Generate a calibration curve using external standards prepared in a similar manner.



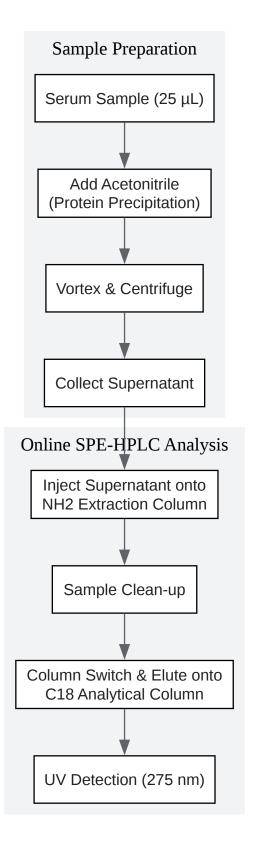
Experimental Workflow and Signaling Pathway Diagrams





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Caption: Offline SPE workflow for trovafloxacin extraction.





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Caption: Online SPE-HPLC workflow for trovafloxacin analysis.

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References

- 1. Determination of trovafloxacin, a new quinolone antibiotic, in biological samples by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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